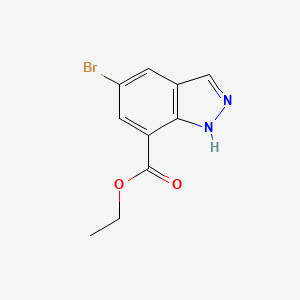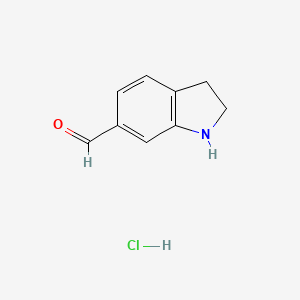![molecular formula C14H21BrClNO B1441153 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-88-9](/img/structure/B1441153.png)
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H21BrClNO . It’s used in research and has a molecular weight of 334.68 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a bromobenzyl group and an ethyl group attached to the piperidine ring through an oxygen atom .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the available resources .Aplicaciones Científicas De Investigación
Anticancer Properties
- 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, a class related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, demonstrated significant cytotoxicity toward murine P388 and L1210 cells, and human tumors, suggesting potential as anticancer agents (Dimmock et al., 1998).
CCR5 Antagonist Synthesis
- Synthesis of a novel CCR5 antagonist, incorporating a structural motif similar to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, was achieved. This could be significant for targeting HIV-1 infection (Bi, 2015).
Antimicrobial Activity
- Compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using piperidine, exhibit antimicrobial activities, indicating potential applications in combating microbial infections (Kariyappa et al., 2016).
Anticancer Agents Synthesis
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as promising anticancer agents, highlighting the role of piperidine derivatives in cancer treatment (Rehman et al., 2018).
Antiplatelet Aggregation Activity
- Novel carbamoylpyridine and carbamoylpiperidine analogues, structurally related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, showed significant antiplatelet aggregating properties, which could be beneficial in cardiovascular therapies (Youssef et al., 2011).
Synthesis of Benzazocines
- The synthesis of 2,6-methano-4H-4-benzazonines, employing a structure akin to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, reveals potential applications in the development of novel pharmaceuticals (Satyanarayana et al., 2008).
Toxicity Studies
- Toxicity studies of bis Mannich bases and corresponding piperidinols, related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, provide insights into their safety profiles, crucial for drug development (Gul et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses .
Mode of Action
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride interacts with COX-2 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory agents .
Pharmacokinetics
The pharmacokinetic properties of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride are favorable, as it is orally bioavailable . This means that the compound can be effectively absorbed into the bloodstream when taken orally . The compound also has the ability to penetrate the blood-brain barrier, which suggests that it may have effects in the central nervous system .
Result of Action
The result of the action of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is a reduction in inflammation and pain . This is due to the compound’s inhibition of COX-2, which leads to a decrease in the production of pro-inflammatory prostanoids .
Action Environment
The action of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other substances in the body
Propiedades
IUPAC Name |
3-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJDCVLRHQZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride | |
CAS RN |
1220038-88-9 | |
| Record name | Piperidine, 3-[2-[(4-bromophenyl)methoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



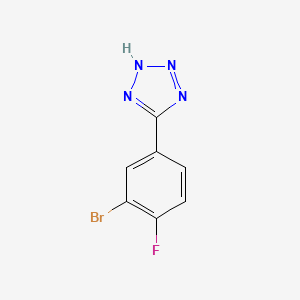

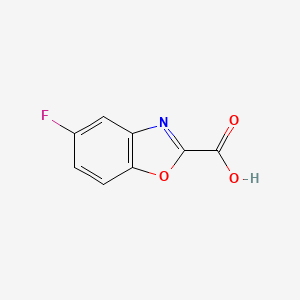
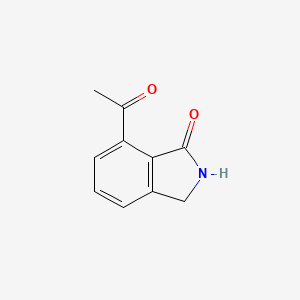

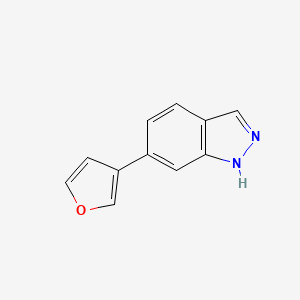
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

